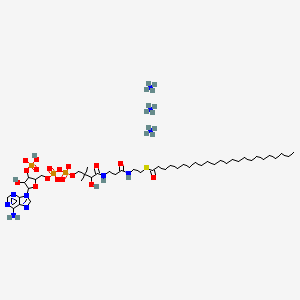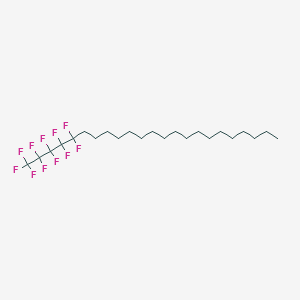
Tricosane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricosane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- is a fluorinated hydrocarbon compound. It is a derivative of tricosane, a straight-chain alkane with 23 carbon atoms, where eleven hydrogen atoms are replaced by fluorine atoms. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which significantly alter its reactivity and physical characteristics compared to non-fluorinated hydrocarbons.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tricosane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- typically involves the fluorination of tricosane. This can be achieved through direct fluorination using elemental fluorine under controlled conditions to prevent over-fluorination or degradation of the carbon chain. Another method involves the use of fluorinating agents such as cobalt trifluoride (CoF3) or antimony pentafluoride (SbF5), which can selectively introduce fluorine atoms into the hydrocarbon chain.
Industrial Production Methods
Industrial production of fluorinated hydrocarbons often employs electrochemical fluorination (ECF) or direct fluorination techniques. ECF involves the use of an electrolytic cell where tricosane is subjected to fluorine gas in the presence of a suitable electrolyte, resulting in the selective fluorination of the compound. Direct fluorination, on the other hand, requires stringent control of reaction parameters such as temperature, pressure, and fluorine concentration to achieve the desired level of fluorination without causing unwanted side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Tricosane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- can undergo various chemical reactions, including:
Substitution Reactions: Fluorinated hydrocarbons can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form perfluorinated carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of fluorinated hydrocarbons can lead to the formation of partially fluorinated alkanes or alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under mild conditions to achieve substitution.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products
Substitution: Products include partially fluorinated hydrocarbons with different functional groups.
Oxidation: Major products are perfluorinated carboxylic acids or ketones.
Reduction: Products include partially fluorinated alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
Tricosane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorination on hydrocarbon reactivity and stability.
Biology: Investigated for its potential use in drug delivery systems due to its unique solubility and stability properties.
Medicine: Explored for its potential as a contrast agent in medical imaging techniques such as MRI.
Industry: Utilized in the production of specialty lubricants and coatings due to its low surface energy and high chemical resistance.
Wirkmechanismus
The mechanism by which Tricosane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- exerts its effects is primarily through its interaction with other molecules via van der Waals forces and dipole-dipole interactions. The presence of multiple fluorine atoms increases the compound’s electronegativity, leading to stronger interactions with polar molecules. This can affect the compound’s solubility, reactivity, and overall behavior in various chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perfluorotetradecane: A fully fluorinated hydrocarbon with 14 carbon atoms.
Perfluorohexane: A fully fluorinated hydrocarbon with 6 carbon atoms.
1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane: A fluorinated hydrocarbon with a similar degree of fluorination but a different carbon chain structure.
Uniqueness
Tricosane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- is unique due to its specific chain length and degree of fluorination, which impart distinct physical and chemical properties. Compared to fully fluorinated compounds, it offers a balance between hydrophobicity and reactivity, making it suitable for specialized applications where partial fluorination is advantageous.
Eigenschaften
CAS-Nummer |
1980063-32-8 |
|---|---|
Molekularformel |
C23H37F11 |
Molekulargewicht |
522.5 g/mol |
IUPAC-Name |
1,1,1,2,2,3,3,4,4,5,5-undecafluorotricosane |
InChI |
InChI=1S/C23H37F11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(24,25)20(26,27)21(28,29)22(30,31)23(32,33)34/h2-18H2,1H3 |
InChI-Schlüssel |
MVBYCRZGGHMIJX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-Amino-4-chloro-6-[[(1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide](/img/structure/B12080653.png)
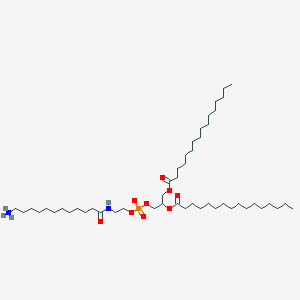

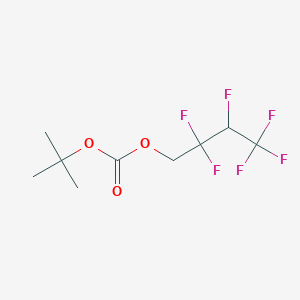
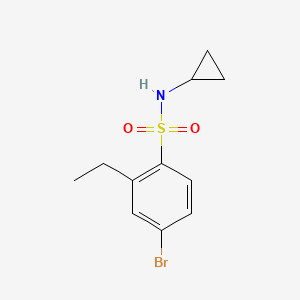
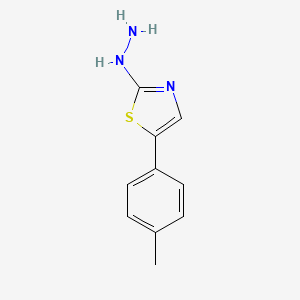
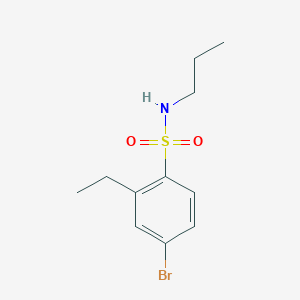
![[(2S)-1-(Cyclopropanesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B12080695.png)

![N-[(3,4-difluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12080712.png)
